molecular formula C14H12ClN3OS B2903748 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-methoxyphenyl)methanamine CAS No. 338396-10-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-methoxyphenyl)methanamine

Cat. No.: B2903748
CAS No.: 338396-10-4
M. Wt: 305.78
InChI Key: HTEFGZDIDMESJL-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a synthetic imidazo[2,1-b]thiazole derivative characterized by a chloro substituent at the 6-position of the thiazole ring and a 2-methoxyphenyl group attached via a methylene linkage.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-19-12-5-3-2-4-10(12)8-16-9-11-13(15)17-14-18(11)6-7-20-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFGZDIDMESJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with 2-methoxyphenylmethanamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups .

Mechanism of Action

The mechanism of action of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is highly sensitive to substitutions at the C-5 and C-6 positions:

  • C-5 Position :
    • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) due to the electron-withdrawing methylsulfonylphenyl group and dimethylamine at C-5, which enhance selectivity (COX-2/COX-1 selectivity index = 313.7) .
    • Target Compound : The 2-methoxyphenyl group at C-5 may reduce COX-2 affinity compared to 6a, as bulkier or electron-deficient aryl groups (e.g., methylsulfonylphenyl) are favored for COX-2 binding .
  • C-6 Position :
    • 6-Chloro Substitution : Present in both the target compound and N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine (a 5-HT6 agonist, IC₅₀ = 3 nM) . Chlorine at C-6 enhances metabolic stability and receptor binding in serotoninergic analogs, suggesting similar benefits for the target compound.

Functional Group Variations

  • Methylene Linkage vs. Sulfonyl Groups: The target compound’s methylene linkage contrasts with sulfonyl-containing analogs like N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine.

COX-2 Inhibition

Compound Name IC₅₀ (COX-2) COX-2/COX-1 Selectivity Key Substituents Reference
6a (N,N-dimethyl analog) 0.08 µM 313.7 4-(methylsulfonyl)phenyl, N,N-dimethylamine
6-Chloroimidazo-thiazole derivative N/A N/A 6-Cl, 2-methoxyphenyl

The absence of a methylsulfonyl group in the target compound likely diminishes COX-2 affinity compared to 6a, as evidenced by the critical role of this substituent in 6a’s high selectivity .

5-HT Receptor Modulation

Compound Name Target Receptor IC₅₀/EC₅₀ Key Features Reference
N1-(6-chloroimidazo-thiazole-5-sulfonyl)tryptamine 5-HT6 3 nM Sulfonyl linkage, tryptamine moiety
Target Compound Undetermined N/A Methylene linkage, 2-methoxyphenyl

The target compound’s structural divergence from known 5-HT6 agonists suggests distinct receptor interactions, warranting further evaluation.

Biological Activity

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H12ClN3OS
  • Molecular Weight : 305.79 g/mol
  • CAS Number : 241132-51-4

Antimicrobial Activity

Research has indicated that compounds similar to N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole displayed significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. A notable investigation involved the evaluation of its effects on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) .

The proposed mechanism for its biological activity involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, the compound may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerMCF-7 (breast cancer)10
Enzyme InhibitionTopoisomerase I5
PropertyValue
Molecular FormulaC14H12ClN3OS
Molecular Weight305.79 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazole derivatives, including N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine. The results showed that this compound had a lower minimum inhibitory concentration (MIC) against Gram-positive bacteria compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Study

In a separate study published in Cancer Research, the effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine on MCF-7 breast cancer cells were investigated. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers after 24 hours of exposure.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regiochemistry, particularly distinguishing between imidazo[2,1-b]thiazole isomers. For example, the methine proton in the methylene group (N–CH–) typically appears as a singlet at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can verify molecular weight and detect impurities.
  • X-ray crystallography : SHELX or SIR97 software packages are widely used for resolving crystal structures, especially if the compound forms stable crystals .

How can researchers resolve contradictions in biological data across studies, such as varying IC₅₀ values for structurally similar analogs?

Advanced Research Focus
Discrepancies in activity data often arise from:

  • Assay conditions : Differences in cell lines (e.g., human vs. murine), incubation times, or solvent carriers (e.g., DMSO concentration). Standardizing protocols using guidelines like OECD TG 455 is advised .
  • Stereochemical factors : Chiral centers or tautomeric forms (e.g., thione-thiol equilibria) may lead to divergent results. Circular dichroism (CD) spectroscopy or computational modeling (e.g., DFT) can clarify conformational preferences .
  • Data normalization : Cross-referencing with positive controls (e.g., fluoxetine for serotonin receptor studies) and using normalized dose-response curves improves comparability .

What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent screening : Use high-throughput screening with solvents like ethanol, acetonitrile, or ether to identify optimal crystallization conditions.
  • Additives : Small amounts of co-solvents (e.g., glycerol) or salts (e.g., ammonium sulfate) can promote crystal nucleation.
  • Temperature gradients : Slow cooling from 50°C to 4°C over 48–72 hours often yields larger, higher-quality crystals .

How does the electronic nature of substituents (e.g., chloro vs. methoxy) influence the compound’s reactivity in further derivatization?

Q. Advanced Research Focus

  • Electrophilic substitution : The chloro group at position 6 directs electrophiles to the imidazo ring’s nitrogen-rich regions, enabling regioselective functionalization.
  • Methoxy group : The electron-donating methoxy group on the phenyl ring enhances stability toward oxidation but may reduce reactivity in nucleophilic aromatic substitution.
  • Methodological approach : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) can predict reactive sites and guide synthetic modifications .

What are the key considerations for designing in vivo studies to evaluate this compound’s pharmacokinetics?

Q. Advanced Research Focus

  • Metabolic stability : Assess hepatic microsomal stability using rat liver microsomes. The methoxyphenyl group may reduce cytochrome P450-mediated oxidation compared to hydroxyl analogs .
  • Bioavailability : LogP calculations (e.g., using ChemDraw) predict lipophilicity; values >3 may necessitate formulation with surfactants (e.g., Tween 80) for aqueous solubility .
  • Toxicology screening : Acute toxicity studies in rodents (OECD TG 423) and Ames tests for mutagenicity are critical pre-clinical steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.